molecular formula C14H18BrNO3 B2632484 Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2385067-66-1

Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B2632484
CAS No.: 2385067-66-1
M. Wt: 328.206
InChI Key: GRBCWXCWZQZOGX-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a tert-butyl ester group, a bromine atom, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Hydroxylation: The hydroxyl group at the 6th position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the isoquinoline with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-brominated isoquinoline.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and hydroxyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate: Lacks the hydroxyl group at the 6th position.

    Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2-carboxylate: Lacks the hydroxyl group at the 6th position.

    Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate: Lacks the bromine atom at the 7th position.

Uniqueness

Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to the presence of both the bromine atom and the hydroxyl group, which can significantly influence its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-5-4-9-7-12(17)11(15)6-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBCWXCWZQZOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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